REACTION_CXSMILES
|
Cl[C:2]1[N:7]=[CH:6][N:5]=[C:4]([NH:8][CH3:9])[CH:3]=1.[F:10][C:11]1[C:16](B(O)O)=[CH:15][CH:14]=[CH:13][N:12]=1.C([O-])(=O)C.[K+].C(O)CCC>CCOCC.O>[F:10][C:11]1[C:16]([C:2]2[N:7]=[CH:6][N:5]=[C:4]([NH:8][CH3:9])[CH:3]=2)=[CH:15][CH:14]=[CH:13][N:12]=1 |f:2.3|
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC(=NC=N1)NC
|
Name
|
|
Quantity
|
7.4 g
|
Type
|
reactant
|
Smiles
|
FC1=NC=CC=C1B(O)O
|
Name
|
potassium acetate
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].[K+]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
C(CCC)O
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
PdCl2(P-t-Bu2Ph)2
|
Quantity
|
0.26 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred in a 100° C. oil bath for 17 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The mixture was purged with Ar (vacuum/purge three times to remove oxygen)
|
Type
|
TEMPERATURE
|
Details
|
to cool to room temperature
|
Type
|
WASH
|
Details
|
The mixture was washed with water (3×200 mL), brine (200 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo to ˜100 mL bright yellow butanol solution
|
Type
|
CUSTOM
|
Details
|
The solution was azeotroped with hexane (3×500 mL)
|
Type
|
FILTRATION
|
Details
|
The suspended solid was collected by solution filtration
|
Type
|
CUSTOM
|
Details
|
vacuum-dried
|
Type
|
CUSTOM
|
Details
|
to afford 2.48 g as a white solid
|
Type
|
EXTRACTION
|
Details
|
extracted with 1 N aq HCl (2×150 mL)
|
Type
|
EXTRACTION
|
Details
|
The aqueous extract
|
Type
|
EXTRACTION
|
Details
|
extracted with Et2O (2×150 mL)
|
Type
|
EXTRACTION
|
Details
|
The organic extract
|
Type
|
WASH
|
Details
|
was washed with saturated NaCl (100 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
to afford 2.48 g as an off-white solid
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |